3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications of Pyrazoline and Pyrazole Derivatives
Heterocyclic Compounds Synthesis : The chemistry of pyrazoline and pyrazole derivatives is a subject of significant interest due to their utility as building blocks for the synthesis of heterocyclic compounds. These derivatives have been utilized to create a range of compounds, including imidazoles, thiazoles, and various spiropyridines, demonstrating the versatility of pyrazoline scaffolds in heterocyclic synthesis (Gomaa & Ali, 2020).
Anticancer Activity : Research on pyrazoline derivatives has shown their potential in anticancer applications. The synthesis strategies of these derivatives have been optimized to enhance their biological efficacy, showcasing their importance in the development of new anticancer agents (Ray et al., 2022).
Therapeutic Applications : Pyrazolines have been identified for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and antidepressant effects. This wide range of pharmacological activities highlights the importance of pyrazoline derivatives in therapeutic patent literature and their potential in drug discovery (Shaaban, Mayhoub, & Farag, 2012).
Neurodegenerative Disorders : The neuroprotective properties of pyrazolines against diseases such as Alzheimer's and Parkinson's have been extensively studied. These compounds have shown to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), which are targets in the treatment of neurodegenerative disorders (Ahsan et al., 2022).
Properties
IUPAC Name |
5-cyclopropyl-2-(2-fluorophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-2-4-11(9)16-12(14)7-10(15-16)8-5-6-8/h1-4,7-8H,5-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZIPGYJKCJYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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